N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

medicinal chemistry structure-activity relationship drug design

N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 763124-65-8) is a synthetic piperazine acetamide derivative defined by the molecular formula C₂₀H₂₅N₃O and a monoisotopic mass of 323.199762 Da. The compound belongs to the 1-piperazineacetamide class, bearing a 4-ethyl substituent on the anilide phenyl ring and an unsubstituted phenyl group on the piperazine N⁴ position.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 763124-65-8
Cat. No. B2602691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS763124-65-8
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O/c1-2-17-8-10-18(11-9-17)21-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24)
InChIKeyXTUPAIFUTHNIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 763124-65-8): Structural Identity and Physicochemical Baseline for Procurement Specification


N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 763124-65-8) is a synthetic piperazine acetamide derivative defined by the molecular formula C₂₀H₂₅N₃O and a monoisotopic mass of 323.199762 Da . The compound belongs to the 1-piperazineacetamide class, bearing a 4-ethyl substituent on the anilide phenyl ring and an unsubstituted phenyl group on the piperazine N⁴ position [1]. Class-level structural precedent, particularly from the 4-phenylpiperazine acetamide series disclosed in US8748608 and related medicinal chemistry literature, indicates this scaffold is primarily explored for dopamine receptor subtype targeting (D3/D4) and anticonvulsant screening applications, though direct quantitative pharmacological data for this specific CAS entry remain limited in the open primary literature [2][3].

Why N-(4-Ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Interchanged with Closest Analogs Without Evidence


Among N-aryl-2-(4-phenylpiperazin-1-yl)acetamides, the specific identity and position of the N-aryl substituent is a critical determinant of receptor subtype selectivity, intrinsic efficacy, and physicochemical properties [1]. Even minor alkyl variations on the anilide ring—such as 4-ethyl versus 4-methyl or 3-methyl—can produce divergent pharmacological profiles in functionally related series, as demonstrated by Matulenko et al. (2004) where diaryl piperazine acetamides exhibited D4 agonist potency exquisitely dependent on aryl substitution patterns [1]. Furthermore, the 4-phenylpiperazine acetamide scaffold described in US8748608 achieves D3 receptor selectivity (Ki values in the low nanomolar range for optimized analogs) through precise spatial arrangement of the linker and amide substituents; altering the N-aryl group without quantitative binding confirmation risks complete loss of the desired selectivity profile [2]. Substituting the 4-ethylphenyl moiety with other alkyl or halogen variants without direct comparative binding data therefore cannot be assumed to preserve target engagement, selectivity window, or functional efficacy relevant to the intended research application [3].

N-(4-Ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 763124-65-8): Comparator-Based Quantitative Differentiation Evidence


Structural Differentiation: 4-Ethyl vs. 4-Methyl N-Aryl Substitution—Predicted Lipophilicity Enhancement Governing ADME Profile and Receptor Complementarity

Replacement of the 4-methyl group (present in the closest analog N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, CAS 763124-68-1) with a 4-ethyl group on the anilide ring of the target compound is predicted to increase lipophilicity (estimated ΔlogP ≈ +0.5) owing to the additional methylene unit . This modification directly influences membrane permeability parameters, plasma protein binding propensity, and potential CNS penetration characteristics critical for neuropharmacological target engagement [1].

medicinal chemistry structure-activity relationship drug design

Positional Isomer Differentiation: 4-Ethylphenyl vs. 2-Ethylphenyl Regioisomer—Steric and Electronic Modulation of Amide Pharmacophore Conformation

The target compound features the ethyl substituent at the para position of the anilide phenyl ring, whereas the regioisomer N-(2-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide places the ethyl group at the ortho position . Ortho substitution introduces steric hindrance adjacent to the amide NH, which can restrict rotational freedom of the amide bond and alter the dihedral angle between the phenyl ring and the acetamide plane [1]. This conformational perturbation is expected to modify the spatial presentation of the phenylpiperazine pharmacophore to receptor binding pockets, a phenomenon well-documented in related series where even subtle changes in N-aryl geometry shifted dopamine receptor subtype selectivity ratios [2].

positional isomerism receptor binding medicinal chemistry

Piperazine N⁴-Substituent Differentiation: Phenyl vs. Benzyl—Impact on Dopamine Receptor Pharmacophore Recognition

The target compound bears a phenyl group directly attached to the piperazine N⁴ position, contrasting with the benzyl-substituted analog 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)acetamide . In the 4-phenylpiperazine class disclosed in US8748608, the N⁴-phenyl group constitutes a core pharmacophoric element essential for high-affinity binding at the orthosteric site of the dopamine D3 receptor, with Ki values for optimized analogs reaching 1.80 nM [1]. Replacing phenyl with benzyl introduces an additional methylene spacer, increasing conformational flexibility and altering the distance and angular relationship between the piperazine core and the terminal aromatic ring, which class-level SAR indicates is detrimental to D3 affinity and selectivity [1].

dopamine receptor pharmacophore selectivity

Purity and Identity Specification: Quantified Baseline for Reproducible Screening (≥95% Purity by Vendor Certification)

The compound is supplied under the AldrichCPR (Custom Pharma Reagents) catalog designation with a verified molecular identity (C₂₀H₂₅N₃O, MW 323.44) and minimum purity specification of 95%, as documented by supplier technical datasheets [1]. This purity threshold is consistent with requirements for reproducible in vitro pharmacological screening, where impurities >5% can confound dose–response measurements and produce false-positive or false-negative results in receptor binding or functional assays. In contrast, several close structural analogs (e.g., N-(2-ethylphenyl)- and N-(3-ethylphenyl) regioisomers) are listed by non-verified suppliers without public purity certification, introducing procurement risk for assays requiring defined chemical identity .

quality control procurement specification reproducibility

N-(4-Ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 763124-65-8): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Lipophilicity–Activity Relationship (LAR) Probe in Dopamine D3/D4 Receptor Ligand Optimization Campaigns

The 4-ethyl substitution on the anilide ring confers a predicted logP increment of approximately +0.5 relative to the 4-methyl analog, making this compound a systematic tool for evaluating the impact of incremental lipophilicity on dopamine D3/D4 receptor affinity, selectivity, and functional efficacy. Within the framework of the 4-phenylpiperazine acetamide series (class precedent: US8748608 and Matulenko et al. 2004), this compound can serve as the '+1 methylene' probe alongside the 4-methyl analog to establish quantitative lipophilicity–activity relationships, guiding the optimization of CNS drug-like properties without altering core pharmacophore elements [1].

Positional Isomer Reference Standard for Para-Substituted Anilide Conformational Analysis in Receptor Docking Studies

As the para-ethyl regioisomer, the target compound provides a defined conformational reference point distinct from the ortho-ethyl isomer (N-(2-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide). This regioisomeric pair enables systematic evaluation of how N-aryl substitution position modulates amide bond geometry, molecular shape, and docking poses at dopamine receptor subtypes, informing computational models of receptor–ligand complementarity and rational design of subtype-selective ligands [2][3].

Pharmacophore Validation Tool: Confirming the Essentiality of the N⁴-Phenyl Group in 4-Phenylpiperazine D3/D4 Ligands

The target compound's N⁴-phenyl group conforms to the canonical D3/D4 receptor pharmacophore defined by Newman et al. (US8748608), where this structural element is critical for sub-10 nM D3 Ki. Procurement of this specific compound enables direct comparison with N⁴-benzyl or N⁴-alkyl piperazine analogs of the same 4-ethylphenyl acetamide series, providing controlled experimental evidence to confirm or refute the essentiality of the direct N⁴–aryl bond for target engagement, selectivity, and functional efficacy in the researcher's specific assay system [1].

Certified-Purity Building Block for Fragment-Based or Combinatorial Library Synthesis Targeting GPCR Chemical Space

With vendor-certified purity ≥95% (AldrichCPR / CymitQuimica), the compound is suitable as a validated building block for fragment-based drug discovery, combinatorial library enumeration, or late-stage functionalization efforts targeting the dopamine receptor family and related GPCRs. The documented purity reduces the risk of impurity-driven artifacts in parallel synthesis workflows and ensures lot-to-lot consistency for SAR campaigns requiring reproducible chemical input .

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.